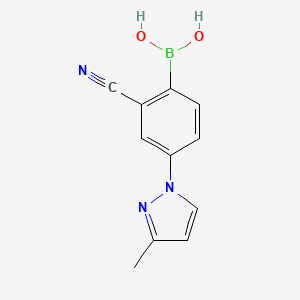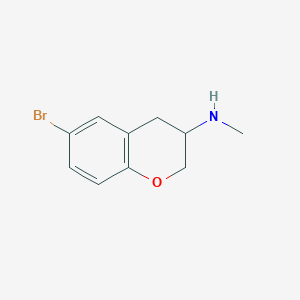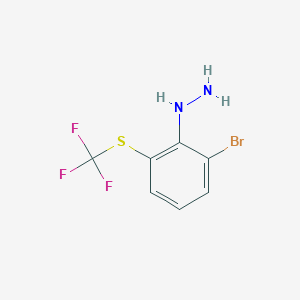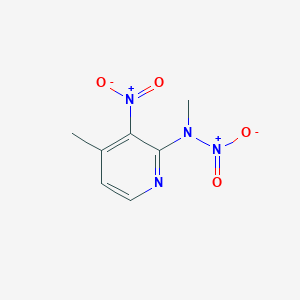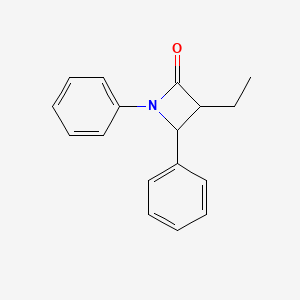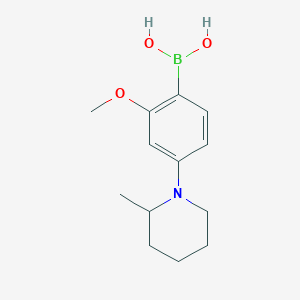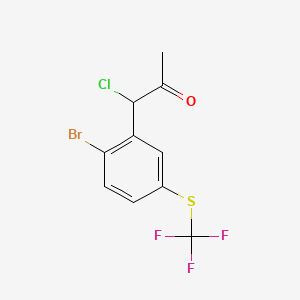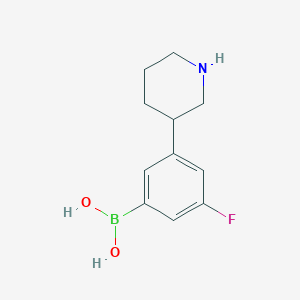
(3',5'-Dichloro-6-fluoro-biphenyl-3-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol: is a chemical compound with a biphenyl structure substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that are substituted with chlorine and fluorine atoms.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Reaction Steps: The key steps include halogenation, where chlorine and fluorine atoms are introduced to the biphenyl ring, followed by a reduction step to introduce the methanol group.
Industrial Production Methods
In an industrial setting, the production of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
化学反応の分析
Types of Reactions
Oxidation: (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases where halogenated biphenyl compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity for these targets, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol: can be compared with other halogenated biphenyl compounds:
(3’,5’-Dichloro-biphenyl-3-yl)-methanol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetonitrile: Contains a nitrile group instead of a methanol group, leading to different chemical properties and applications.
(3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-acetic acid: Contains a carboxylic acid group, which can significantly alter its solubility and reactivity.
The uniqueness of (3’,5’-Dichloro-6-fluoro-biphenyl-3-yl)-methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C13H9Cl2FO |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
[3-(3,5-dichlorophenyl)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-10-4-9(5-11(15)6-10)12-3-8(7-17)1-2-13(12)16/h1-6,17H,7H2 |
InChIキー |
FWYLHVLAQCPJEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CO)C2=CC(=CC(=C2)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)

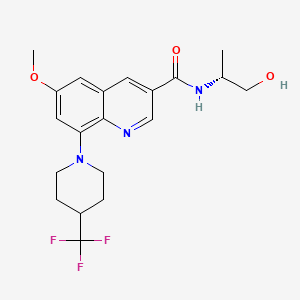
![[(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane](/img/structure/B14075519.png)
![3-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14075523.png)
